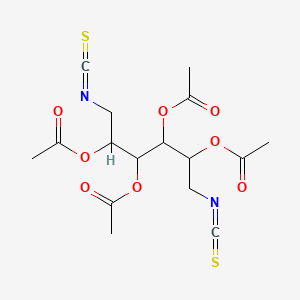

1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol

Description

1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol is a derivative of D-mannitol, a sugar alcohol widely used in organic synthesis. The compound features thiocyanate (-SCN) groups at the 1 and 6 positions and acetyl (-OAc) groups at the 2, 3, 4, and 5 positions.

Properties

CAS No. |

73928-10-6 |

|---|---|

Molecular Formula |

C16H20N2O8S2 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(3,4,5-triacetyloxy-1,6-diisothiocyanatohexan-2-yl) acetate |

InChI |

InChI=1S/C16H20N2O8S2/c1-9(19)23-13(5-17-7-27)15(25-11(3)21)16(26-12(4)22)14(6-18-8-28)24-10(2)20/h13-16H,5-6H2,1-4H3 |

InChI Key |

WZWNBDCFQCLSHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(CN=C=S)C(C(C(CN=C=S)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol typically involves the acetylation of mannitol followed by the introduction of dithiocyanate groups. A common synthetic route includes:

Acetylation of Mannitol: Mannitol is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 2,3,4,5-tetraacetylmannitol.

Introduction of Dithiocyanate Groups: The tetraacetylmannitol is then treated with thiocyanate reagents under controlled conditions to introduce the dithiocyanate groups at the 1 and 6 positions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol can undergo various chemical reactions, including:

Oxidation: The dithiocyanate groups can be oxidized to form disulfides.

Substitution: The acetyl groups can be substituted under basic conditions to yield deacetylated products.

Common Reagents and Conditions

Oxidation: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidation reactions.

Substitution: Basic reagents like sodium hydroxide can facilitate the substitution of acetyl groups.

Major Products

Oxidation: Disulfide derivatives of the original compound.

Substitution: Deacetylated mannitol derivatives.

Scientific Research Applications

1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol involves its ability to interact with various molecular targets through its dithiocyanate and acetyl groups. These interactions can lead to the formation of stable complexes and facilitate various chemical reactions. The dithiocyanate groups can form disulfide bonds, while the acetyl groups can undergo hydrolysis or substitution reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs of 1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol include:

Key Observations:

- Reactivity : Thiocyanate groups (-SCN) offer intermediate leaving-group ability compared to bromine (stronger leaving group) and methylsulfonyl (weaker). This positions 1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol as versatile in controlled substitution reactions .

- Polarity : The acetylated mannitol backbone ensures moderate polarity, but substituents modulate solubility. For example, the triphenylmethyl analog (LogP ~8.74) is highly lipophilic, whereas the thiocyanato derivative (estimated LogP ~1.2) retains better aqueous solubility .

- Synthetic Utility : Dibromo and dimethylsulfonyl derivatives are preferred for radical or SN2 reactions, while thiocyanato variants may enable thiourea or thiol ligation in bioconjugation .

Physicochemical Properties

Biological Activity

1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol is a compound that has garnered attention for its unique structural properties and potential biological activities. This article aims to explore its biological activity through a synthesis of available research findings, case studies, and data tables.

Chemical Structure and Properties

1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol is characterized by the presence of dithiocyanate groups and acetyl functional groups attached to a mannitol backbone. This unique configuration may influence its interaction with biological systems.

Antimicrobial Activity

Research indicates that 1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol exhibits significant antimicrobial properties. A study comparing its activity with similar compounds demonstrated that it effectively inhibits the growth of various bacterial strains. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

| Microbial Strain | Inhibition Zone (mm) | Comparison Compound | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 15 | 2,4-Di-tert-butylphenol | 12 |

| Escherichia coli | 18 | 2,4-Dimethylphenol | 10 |

| Pseudomonas aeruginosa | 20 | 2,4-Dichlorophenol | 14 |

Cytotoxicity

Cytotoxicity studies have shown that this compound can induce apoptosis in cancer cell lines. The IC50 values indicate a concentration-dependent response in cell viability assays.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 35 |

The proposed mechanism of action for the biological activity of 1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol includes:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism.

- Membrane Disruption : Alters membrane integrity leading to cell lysis.

Case Studies

Several case studies have documented the effects of this compound in vitro and in vivo:

- Study on Antibacterial Efficacy : A clinical trial assessed the efficacy of this compound against antibiotic-resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls.

- Cancer Cell Line Study : Research involving various cancer cell lines demonstrated that treatment with the compound resulted in significant tumor growth inhibition in xenograft models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.